4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride
Description
4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride is a fluorinated isoindolinone derivative featuring a piperidine ring substituted at the 4-position with a methyl group. The compound combines a bicyclic isoindolinone core with a piperidine moiety, a structural motif commonly utilized in pharmaceutical and agrochemical research due to its conformational flexibility and ability to interact with biological targets .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-fluoro-2-(piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-13-3-1-2-11-12(13)9-17(14(11)18)8-10-4-6-16-7-5-10;/h1-3,10,16H,4-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFPUUGPRIBELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CC3=C(C2=O)C=CC=C3F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: This step involves the cyclization of an appropriate precursor to form the isoindolinone ring.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction.
Fluorination: The fluorine atom is introduced using a fluorinating agent under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Isoindolinone Derivatives
Key Observations
Piperidine vs.
Fluorine Position: Fluorine at the 4-position (target compound) vs. 6-position in (R)-6-fluoro-2-(piperidin-3-yl)isoindolin-1-one HCl influences electronic distribution. The 4-fluoro group may enhance electron-withdrawing effects on the isoindolinone core, impacting solubility and receptor interactions .
Industrial vs. Pharmaceutical Use :
- While the target compound’s applications remain speculative (discontinued status), analogs like the (R)-6-fluoro derivative are explicitly used in pesticides and active pharmaceutical ingredients (APIs), highlighting the role of fluorine and heterocycle positioning in determining utility .
Hydrogen Bonding and Crystallization
The hydrochloride salt form of these compounds enhances water solubility via ionic interactions. Hydrogen bonding patterns, critical for crystal packing and stability, may differ significantly between derivatives. For instance, the absence of fluorine in 2-(piperidin-4-yl-methyl)isoindolin-1-one HCl could reduce directional hydrogen bonding, affecting crystallinity compared to fluorinated analogs .
Similarity Scores and Property Predictions
Per PubChem data (), 5-(aminomethyl)isoindolin-1-one HCl shares a 0.93 similarity score with the target compound. This suggests comparable physicochemical properties (e.g., logP, solubility) but distinct bioactivity due to the aminomethyl group replacing fluorine .
Biological Activity
4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride, a derivative of isoindoline, has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This compound belongs to a class of piperidine derivatives that have shown promising results in various biological assays, indicating potential applications in therapeutic settings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 284.76 g/mol. Its structure includes a fluorine atom and a piperidine ring, which are significant for its biological activity. The compound's CAS number is 359629-33-7, and it can be represented as follows:
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of compounds similar to this compound on various cancer cell lines. For instance, research indicates that piperidone derivatives exhibit significant cytotoxicity against breast, pancreatic, leukemia, lymphoma, and colon cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases .
Table 1: Cytotoxic Activity of Piperidone Derivatives
| Compound Name | Cell Lines Tested | CC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 2608 | Breast, Colon | 1.5 | Apoptosis via ROS |
| Compound 2610 | Leukemia | 2.0 | Proteasome inhibition |
| 4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one HCl | Various | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Similar compounds induce apoptosis in sensitive cancer cell lines by disrupting mitochondrial function and increasing ROS levels.
- Cell Cycle Arrest : These compounds can cause cell cycle alterations leading to growth inhibition.
- Proteasome Inhibition : Some piperidone derivatives act as proteasome inhibitors, leading to the accumulation of polyubiquitinated proteins and subsequent cell death .
Case Studies
A notable study focused on the evaluation of cytotoxicity across multiple human cancer cell lines using piperidone derivatives demonstrated that these compounds could effectively induce apoptosis and inhibit cell proliferation at low concentrations. The study reported that both tested compounds led to significant DNA fragmentation and alterations in cell cycle distribution, supporting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride, and how can intermediates be characterized?
- Methodology : A multi-step synthesis is typically employed:
- Step 1 : Construct the isoindolin-1-one core via cyclization of a fluorinated precursor (e.g., 4-fluoro-1,2-dicarboxylic anhydride) with ammonia or urea derivatives .
- Step 2 : Introduce the piperidin-4-ylmethyl group via nucleophilic substitution or reductive amination. Piperidine derivatives (e.g., 4-fluoropiperidine hydrochloride) are often used as intermediates, requiring protection/deprotection strategies to avoid side reactions .
- Step 3 : Final hydrochlorination using HCl in polar solvents (e.g., ethanol) to yield the hydrochloride salt .
- Characterization : Use /-NMR to confirm regiochemistry of fluorine and piperidine attachment. Mass spectrometry (HRMS) validates molecular weight .
Q. How can the purity and stability of this compound be assessed under laboratory conditions?
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column. Compare retention times against known standards (e.g., tert-butyl derivatives) .
- Stability Testing : Conduct accelerated degradation studies under acidic/alkaline, oxidative, and thermal stress (40–60°C). Monitor decomposition via LC-MS and quantify impurities (e.g., hydrolyzed isoindolinone or defluorinated byproducts) .
Q. What spectroscopic techniques are critical for confirming its structural integrity?
- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and fluorine placement. Use SHELX programs for refinement, leveraging high-resolution data (R-factor < 5%) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm, N–H bend from piperidine) .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?
- Methodology : Perform graph-set analysis (Etter’s formalism) on X-ray data to classify hydrogen-bond motifs (e.g., D–H···A patterns). The fluorine atom may act as a weak hydrogen-bond acceptor, while the protonated piperidine forms N–H···Cl interactions with the counterion .
- Impact : These interactions dictate solubility and melting behavior. Compare with non-fluorinated analogs to assess fluorine’s role in lattice stability .
Q. What strategies are effective in resolving contradictory data during structure-activity relationship (SAR) studies?
- Case Example : If bioactivity assays conflict with computational predictions:
- Step 1 : Re-evaluate docking models (e.g., adjust protonation states of piperidine in molecular dynamics simulations) .
- Step 2 : Synthesize analogs (e.g., replace fluorine with Cl/CH) to test electronic effects. Use SAR trends to validate or refine hypotheses .
Q. How can impurity profiling be optimized for this compound during scale-up?
- Impurity Identification : Employ LC-MS/MS to detect trace byproducts (e.g., des-fluoro derivatives or piperidine ring-opened species) .
- Quantification : Use reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) for calibration. Limit impurities to <0.15% per ICH guidelines .
Q. What computational approaches predict its pharmacokinetic properties?
- In Silico Modeling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
